![molecular formula C14H20N2 B14310892 3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole CAS No. 115271-20-0](/img/structure/B14310892.png)
3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole is a heterocyclic compound characterized by its unique structure, which includes two tert-butyl groups attached to a pyrrolo[3,2-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole typically involves the reaction of pyrrole derivatives with tert-butyl substituents. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,6-di-tert-butyl-1,4-dihydropyrrolo[3,2-b]pyrrole with specific reagents can yield the desired compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of such compounds generally involves scalable reactions that can be optimized for yield and purity. Industrial methods would likely focus on efficient synthesis routes, cost-effective reagents, and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biological Studies: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industrial Applications:
Mechanism of Action
The mechanism by which 3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole exerts its effects involves interactions with molecular targets and pathways. Its electronic properties, influenced by the tert-butyl groups and the pyrrolo[3,2-b]pyrrole core, allow it to participate in various chemical and physical processes. These interactions can affect the compound’s behavior in electronic devices and its reactivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: Similar in structure but with a different core, leading to distinct electronic properties.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Another heterocyclic compound with different substituents, affecting its reactivity and applications.
Uniqueness
3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole is unique due to its specific tert-butyl substitutions, which enhance its stability and electronic properties. This makes it particularly valuable in applications requiring robust and efficient materials.
Properties
CAS No. |
115271-20-0 |
|---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3,6-ditert-butylpyrrolo[3,2-b]pyrrole |
InChI |
InChI=1S/C14H20N2/c1-13(2,3)9-7-15-12-10(14(4,5)6)8-16-11(9)12/h7-8H,1-6H3 |
InChI Key |
UGFUMMVVTKOIOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C2C1=NC=C2C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



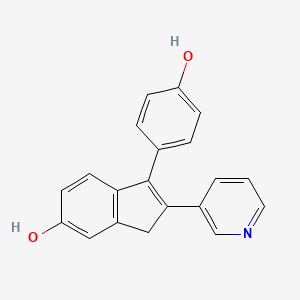
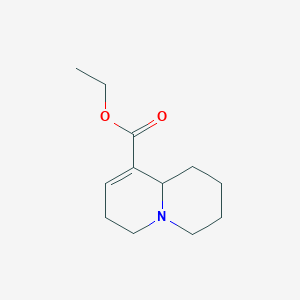
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
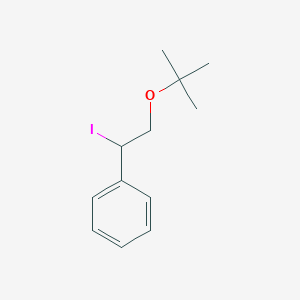
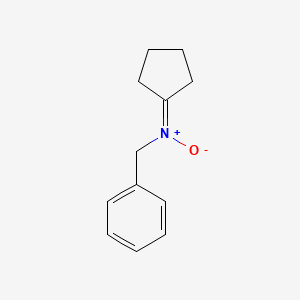

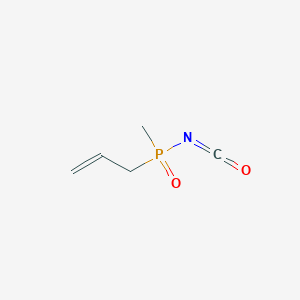
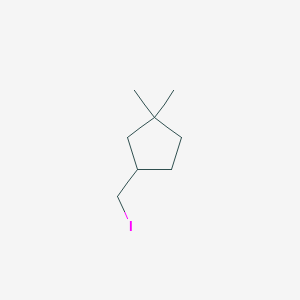

![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
stannane](/img/structure/B14310872.png)

